![molecular formula C8H4N2O3S B1612732 6-Nitrobenzo[d]thiazole-2-carbaldehyde CAS No. 831-44-7](/img/structure/B1612732.png)
6-Nitrobenzo[d]thiazole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 6-Nitrobenzo[d]thiazole-2-carbaldehyde involves several methods, including condensation reactions between appropriate precursors. Researchers have reported various synthetic routes, and these methods are well-documented in the literature .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Carbonyl Compounds
6-Nitrobenzo[d]thiazole-2-carbaldehyde is utilized in the synthesis of aldehydes or ketones from amines through transaminations, yielding typically over 80% efficiency. This method has broad applications in organic synthesis (Calō et al., 1972).
Antioxidant Studies
In the field of medicinal chemistry, derivatives of benzo[4, 5]imidazo[2, 1-b]thiazole, which include 6-Nitrobenzo[d]thiazole-2-carbaldehyde, have been synthesized and studied for their antioxidant properties. These compounds have shown significant inhibition properties in antioxidant studies (Nikhila et al., 2020).
Rearrangement and Recyclization Studies
Studies have explored the rearrangement of benzo[d]isoxazoles, including 6-Nitrobenzo[d]thiazole-2-carbaldehyde derivatives, into 1,2,3-triazoles. This research provides insights into new methods for synthesizing complex organic structures (Starosotnikov et al., 2002).
Non-covalent Interaction Studies
6-Nitrobenzo[d]thiazole-2-carbaldehyde has also been studied for its role in non-covalent interactions, particularly in binding with carboxylic acid derivatives. This research is important for understanding molecular interactions and crystal formation (Jin et al., 2012).
Iron-Catalyzed Coupling Reactions
In organic synthesis, 6-Nitrobenzo[d]thiazole-2-carbaldehyde plays a role in iron-catalyzed coupling reactions. These reactions are important for the formation of benzo[d]imidazo[2,1-b]thiazole, showcasing the compound's utility in synthesizing heterocyclic compounds (Balwe & Jeong, 2016).
Spectral Luminescence Studies
Research on dibenzo(benzo)-18-crown-6-containing N-arylimines, including derivatives of 6-Nitrobenzo[d]thiazole-2-carbaldehyde, has been conducted to explore their spectral luminescence properties. These studies contribute to our understanding of the photophysical properties of these compounds (Dubonosov et al., 2009).
properties
IUPAC Name |
6-nitro-1,3-benzothiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O3S/c11-4-8-9-6-2-1-5(10(12)13)3-7(6)14-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBAHSMUCIURDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608252 | |
Record name | 6-Nitro-1,3-benzothiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitrobenzo[d]thiazole-2-carbaldehyde | |
CAS RN |
831-44-7 | |
Record name | 6-Nitro-1,3-benzothiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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